

Thalidomide-O-C5-azide: A Technical Guide for PROTAC Development

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Compound of Interest

Compound Name: *Thalidomide-O-C5-azide*

Cat. No.: *B12385707*

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CAS Number: 2411098-96-7

This technical guide provides an in-depth overview of **Thalidomide-O-C5-azide**, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation. This guide covers the compound's chemical and physical properties, a detailed synthesis protocol, and its application in the development of novel therapeutics.

Compound Data

Thalidomide-O-C5-azide is a functionalized derivative of thalidomide, a well-known ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] The incorporation of a C5 azide linker allows for its convenient conjugation to a target protein ligand via "click chemistry," forming a heterobifunctional PROTAC.[2][3]

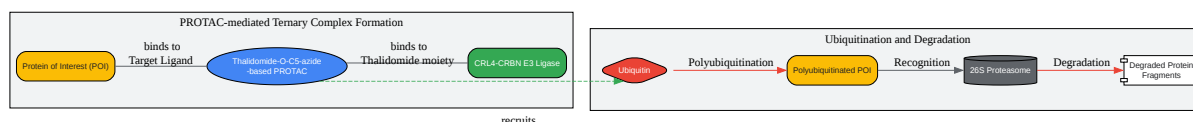
Table 1: Chemical and Physical Properties of **Thalidomide-O-C5-azide**

Property	Value	Reference(s)
CAS Number	2411098-96-7	[4]
Molecular Formula	C ₁₈ H ₁₉ N ₅ O ₅	[1]
Molecular Weight	385.38 g/mol	[1][4]
Appearance	White to off-white solid	[5]
Purity	≥95% (HPLC)	[1][4]
Solubility	Soluble in DMSO and DMF	[6]
Storage	Store at -20°C, protect from light	[4]

Note: Specific experimental data for melting point and detailed spectral analysis of **Thalidomide-O-C5-azide** are not readily available in public literature. The appearance and solubility are based on information for similar compounds and general handling guidelines.

Mechanism of Action in PROTACs

Thalidomide-O-C5-azide serves as the E3 ligase-recruiting moiety in a PROTAC. The thalidomide portion binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. The other end of the PROTAC, containing a ligand for a protein of interest (POI), simultaneously binds to its target. This induced proximity brings the POI into close contact with the E3 ligase machinery, leading to the polyubiquitination of the POI. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.



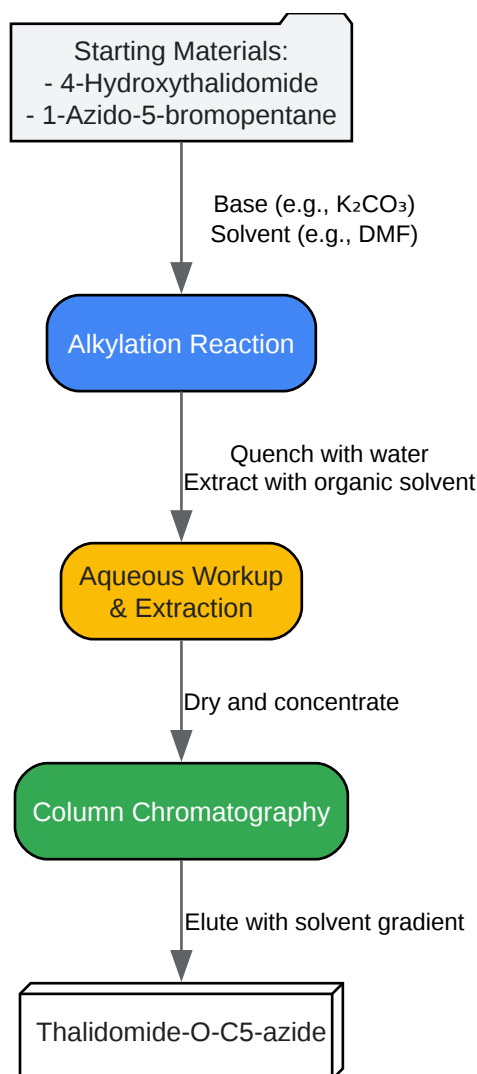
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PROTAC Signaling Pathway

Experimental Protocols

Synthesis of Thalidomide-O-C5-azide

A plausible synthetic route to **Thalidomide-O-C5-azide** involves the alkylation of 4-hydroxythalidomide with a suitable C5-azide linker, such as 1-azido-5-bromopentane.



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Synthesis Workflow

Materials:

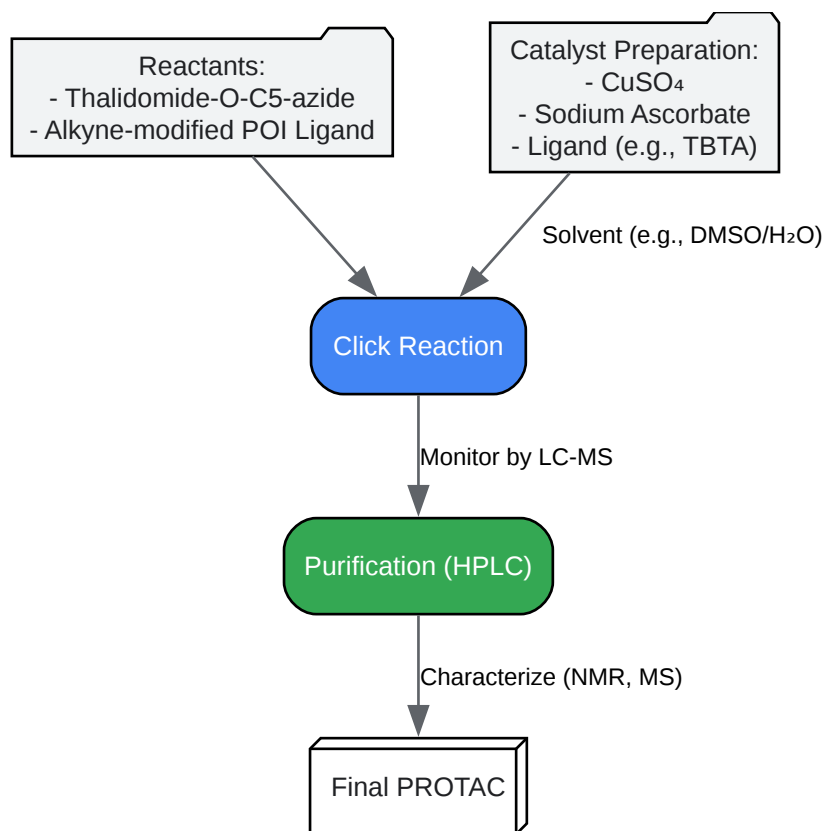
- 4-Hydroxythalidomide
- 1-Azido-5-bromopentane
- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a solution of 4-hydroxythalidomide in DMF, add potassium carbonate.
- Add 1-azido-5-bromopentane to the mixture.
- Stir the reaction mixture at room temperature overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield **Thalidomide-O-C5-azide**.

PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate **Thalidomide-O-C5-azide** with an alkyne-functionalized target protein ligand.[2][7]



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CuAAC Experimental Workflow

Materials:

- **Thalidomide-O-C5-azide**
- Alkyne-functionalized protein of interest (POI) ligand
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
- Dimethyl sulfoxide (DMSO)

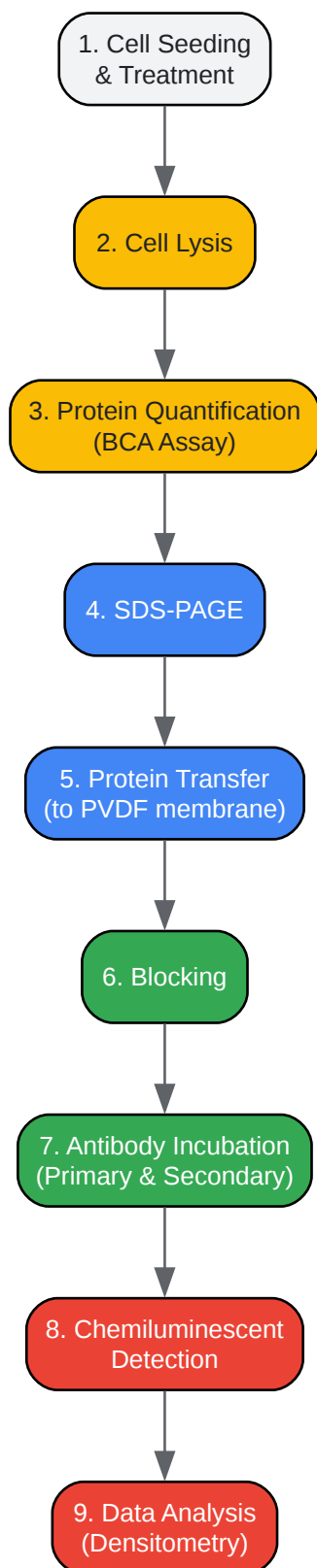
- Water

Procedure:

- Prepare stock solutions of **Thalidomide-O-C5-azide**, the alkyne-functionalized POI ligand, CuSO_4 , and TBTA in DMSO. Prepare a fresh stock solution of sodium ascorbate in water.
- In a reaction vial, combine the alkyne-functionalized POI ligand (1 equivalent) and **Thalidomide-O-C5-azide** (1.1 equivalents) in a mixture of DMSO and water.
- In a separate tube, premix CuSO_4 (0.1 equivalents) and TBTA (0.5 equivalents).
- Add the CuSO_4 /TBTA mixture to the reaction vial.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution (2 equivalents).
- Stir the reaction mixture at room temperature for 1-4 hours.
- Monitor the reaction progress by LC-MS.
- Upon completion, purify the resulting PROTAC using reverse-phase high-performance liquid chromatography (HPLC).
- Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps for treating cells with a synthesized PROTAC and quantifying the degradation of the target protein via Western blotting.^{[8][9]}



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Western Blot Workflow

Materials:

- Cell line expressing the POI
- Synthesized PROTAC
- Vehicle control (e.g., DMSO)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against the POI
- Primary antibody against a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate and imaging system

Procedure:

- **Cell Treatment:** Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC and a vehicle control for a predetermined time (e.g., 24 hours).
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them using lysis buffer.
- **Protein Quantification:** Determine the protein concentration of each cell lysate using a BCA assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis:
 - Apply the chemiluminescent substrate and capture the signal using an imaging system.
 - Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity.
 - Calculate the percentage of protein degradation relative to the vehicle-treated control.

Safety and Handling

Thalidomide-O-C5-azide is a derivative of thalidomide, a known teratogen. Therefore, appropriate safety precautions must be taken when handling this compound.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.[\[10\]](#)
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.[\[10\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and dark place at -20°C.[\[4\]](#)
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For more detailed safety information, refer to the Safety Data Sheet (SDS) for thalidomide.[\[5\]](#)
[\[10\]](#)

Conclusion

Thalidomide-O-C5-azide is a valuable and versatile chemical tool for the development of PROTACs. Its ability to recruit the CRBN E3 ligase, combined with the facile conjugation to various protein of interest ligands via click chemistry, makes it an indispensable component in the design and synthesis of novel targeted protein degraders. The experimental protocols provided in this guide offer a framework for the successful application of **Thalidomide-O-C5-azide** in advancing the field of targeted protein degradation.

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